![molecular formula C5H10IN B2801253 Bicyclo[1.1.1]pentan-1-amine hydroiodide CAS No. 1581682-06-5](/img/structure/B2801253.png)

Bicyclo[1.1.1]pentan-1-amine hydroiodide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

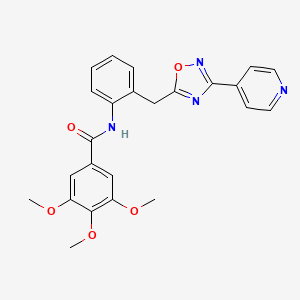

Bicyclo[1.1.1]pentan-1-amine hydroiodide is a chemical compound that belongs to the family of bicyclic bridged compounds . It is a hydrocarbon with the molecular formula C5H9N . Bicyclo[1.1.1]pentanes, including Bicyclo[1.1.1]pentan-1-amine hydroiodide, have been demonstrated to be bioisosteres of the phenyl ring .

Synthesis Analysis

The synthesis of 1,2-difunctionalized bicyclo[1.1.1]pentanes, which includes Bicyclo[1.1.1]pentan-1-amine hydroiodide, has been achieved from a simple common intermediate . A practical general reaction that gives bicyclo[1.1.1]pentanes on mg- to kg-quantities using just light has been reported .Molecular Structure Analysis

The molecular structure of Bicyclo[1.1.1]pentan-1-amine consists of three rings of four carbon atoms each . The molecular weight of Bicyclo[1.1.1]pentan-1-amine hydroiodide is 119.59 .Chemical Reactions Analysis

Bicyclo[1.1.1]pentanes have been used in drug discovery by pharmaceutical companies . They have been used as bioisosteres of the phenyl ring .Physical And Chemical Properties Analysis

Bicyclo[1.1.1]pentan-1-amine hydroiodide is a solid at 20 degrees Celsius . It is soluble in water . The compound is hygroscopic, meaning it absorbs moisture from the air .科学研究应用

Molecular Rods and Rotors: BCP derivatives serve as molecular rods and rotors due to their unique three-dimensional character. Researchers have explored their use in constructing supramolecular assemblies and functional materials .

Bioisosteric Applications in Drug Design

BCP serves as a valuable bioisostere for various functional groups. Here’s how it has been applied in drug discovery:

Mono-Substituted/1,4-Disubstituted Arenes: BCP fragments have been used as bioisosteres for these aromatic moieties, contributing to drug development .

Synthetic Approaches and Challenges

Constructing the BCP framework involves synthetic challenges. Key approaches include:

However, direct functionalization of the bridge positions (2, 4, 5) remains underdeveloped .

安全和危害

未来方向

Bicyclo[1.1.1]pentanes, including Bicyclo[1.1.1]pentan-1-amine hydroiodide, have been used in drug discovery by pharmaceutical companies . The development of a versatile platform for the synthesis of 1,2-difunctionalized bicyclo[1.1.1]pentanes has been reported , which could potentially ease the transition of bicyclo[1.1.1]pentane-containing bioactive compounds to clinical candidates, and subsequently to drugs .

作用机制

Target of Action

It is known that the bicyclo[111]pentane (BCP) core, which is a part of this compound, has been extensively studied and proven to be a valuable alternative to benzene rings in medicinal chemistry .

Mode of Action

The exact mode of action of Bicyclo[11It’s known that the bcp core can mimic the geometry and substituent exit vectors of a benzene ring, offering desired property benefits . This suggests that Bicyclo[1.1.1]pentan-1-amine hydroiodide might interact with its targets in a similar way.

Biochemical Pathways

The specific biochemical pathways affected by Bicyclo[11The bcp core is known to influence the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules . This suggests that Bicyclo[1.1.1]pentan-1-amine hydroiodide might affect similar biochemical pathways.

Pharmacokinetics

The pharmacokinetics of Bicyclo[11It’s known that bcp derivatives often exhibit improved biological activities, physicochemical properties, and metabolic profiles compared to the parent benzene ring . This suggests that Bicyclo[1.1.1]pentan-1-amine hydroiodide might have favorable ADME (absorption, distribution, metabolism, and excretion) properties.

Result of Action

The specific molecular and cellular effects of Bicyclo[11It’s known that bcp derivatives often exhibit improved biological activities . This suggests that Bicyclo[1.1.1]pentan-1-amine hydroiodide might have similar beneficial effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Bicyclo[11It’s known that bcp derivatives often exhibit improved physicochemical properties . This suggests that Bicyclo[1.1.1]pentan-

属性

IUPAC Name |

bicyclo[1.1.1]pentan-1-amine;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N.HI/c6-5-1-4(2-5)3-5;/h4H,1-3,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUIOGZJWBZRXMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(C2)N.I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10IN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[1.1.1]pentan-1-amine hydroiodide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2801170.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2801172.png)

![3-(4-chlorophenyl)-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2801176.png)

![N-[(4-Bromophenyl)-cyanomethyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide](/img/structure/B2801178.png)

![2-[8-(2-chlorophenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2801179.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2801181.png)

![N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2801184.png)

![(3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2801185.png)

![N-[(2S,3R)-2-[1-(2-Chloropropanoyl)piperidin-4-yl]oxolan-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B2801187.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2801188.png)